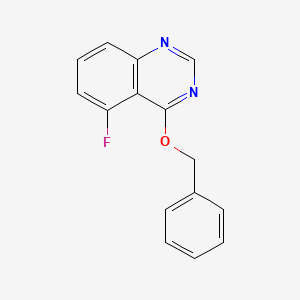

4-(Benzyloxy)-5-fluoroquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-4-phenylmethoxyquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-7-4-8-13-14(12)15(18-10-17-13)19-9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYQTWXNEWXKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC3=C2C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Evaluation of 4 Benzyloxy 5 Fluoroquinazoline and Structurally Analogous Quinazoline Derivatives

Antiviral Activity Assessments

Quinazoline (B50416) derivatives have been explored for their potential to combat various viral infections. mdpi.comresearchgate.net Research in this area has focused on their ability to inhibit specific viral pathogens and their broader efficacy in laboratory settings.

Inhibition of Specific Viral Pathogens (e.g., Tobacco Mosaic Virus)

A notable area of investigation has been the antiviral activity of quinazoline derivatives against plant viruses, such as the Tobacco Mosaic Virus (TMV). Several studies have synthesized and evaluated novel quinazolinone derivatives for their ability to control TMV. For instance, a series of 3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone derivatives were designed and tested for their antiviral bioactivities. acs.org Certain compounds from this series, namely A5, A12, A25, and A27, demonstrated significant curative effects on TMV in vivo, with 50% effective concentration (EC50) values ranging from 132.25 to 156.10 μg/mL, which were superior to the commercial agent ningnanmycin (B12329754) (281.22 μg/mL). acs.org

Further research on curcumin (B1669340) analogs bearing a quinazoline moiety also revealed promising results against TMV. nih.gov In one study, compounds A12 and A13 exhibited superior protective activity against TMV compared to the control agent, chitosan (B1678972) oligosaccharide, with protective activity values of 66.5 ± 3.0% and 70.4 ± 2.6%, respectively. nih.gov Additionally, myricetin (B1677590) derivatives containing a quinazolinone moiety have been synthesized and evaluated for their antiviral activity. Compounds T2 and T15 from this series showed good curative activity against TMV, with inhibition rates of 68.1% and 67.3%, respectively, which were higher than the commercial drug ningnanmycin (54.1%). arabjchem.org

| Compound/Derivative | Viral Pathogen | Key Findings |

| 3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone derivatives (A5, A12, A25, A27) | Tobacco Mosaic Virus (TMV) | Showed significant curative bioactivities with EC50 values ranging from 132.25 to 156.10 μg/mL, outperforming ningnanmycin. acs.org |

| Curcumin analogs with quinazoline moiety (A12, A13) | Tobacco Mosaic Virus (TMV) | Exhibited superior protective activity (66.5-70.4%) compared to the control. nih.gov |

| Myricetin derivatives with quinazolinone moiety (T2, T15) | Tobacco Mosaic Virus (TMV) | Demonstrated good curative activity with inhibition rates of 67.3-68.1%. arabjchem.org |

Broader Spectrum Antiviral Efficacy in In Vitro Models

Beyond plant viruses, the antiviral potential of quinazoline derivatives extends to a broader spectrum of viruses affecting humans. For example, novel quinazoline-artemisinin hybrids have been synthesized and shown to have potent activity against human cytomegalovirus (HCMV). acs.org Compounds 9 and 10 from this hybrid series were particularly effective, with EC50 values of 0.15−0.21 μM, surpassing the activity of the standard antiviral drug ganciclovir (B1264) by a factor of 12-17. acs.org

Furthermore, a library of benzotriazole (B28993) derivatives, which share some structural similarities with quinazolines, was screened for antiviral activity against a panel of twelve DNA and RNA viruses. nih.gov This screening identified several compounds with activity against Coxsackie Virus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV), among others. nih.gov Specifically, certain [4-(benzotriazol-2-yl)phenoxy]alkanoic acids showed potent and selective activity against CVB-5. nih.gov Other research has also highlighted the potential of quinazoline derivatives against influenza A virus and Zika and Dengue viruses. researchgate.netresearchgate.net

Anticancer Research Applications

The quinazoline core is a well-established pharmacophore in the development of anticancer agents. ekb.egnih.gov These compounds have been extensively studied for their ability to inhibit cancer cell growth through various mechanisms.

Cell Line-Based Proliferation Inhibition Studies

Numerous studies have demonstrated the in vitro antiproliferative activity of quinazoline derivatives against a wide range of human cancer cell lines. nih.govnih.gov For instance, a series of novel 4-anilinoquinazoline (B1210976) derivatives were synthesized and tested against breast cancer (MDA-MB-231) and non-small cell lung cancer (A549) cells. nih.gov Compound Y22 from this series showed the strongest inhibitory effect on MDA-MB-231 cells with a half-maximal inhibitory concentration (IC50) of 4.53 μM. nih.gov

In another study, morpholine (B109124) substituted quinazoline derivatives, AK-3 and AK-10, displayed significant cytotoxic activity against A549, MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) cancer cell lines. researchgate.net Specifically, AK-10 showed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SH-SY5Y cells, respectively. researchgate.net Furthermore, some quinazoline-azole hybrids have shown potent anticancer activity against MCF-7 and A549 cell lines, with some compounds being more potent than the standard drug cisplatin. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | IC50 Values/Key Findings |

| 4-Anilinoquinazoline derivative (Y22) | MDA-MB-231 (Breast Cancer) | IC50 = 4.53 μM. nih.gov |

| Morpholine substituted quinazoline (AK-10) | A549 (Lung), MCF-7 (Breast), SH-SY5Y (Neuroblastoma) | IC50 = 8.55 μM (A549), 3.15 μM (MCF-7), 3.36 μM (SH-SY5Y). researchgate.net |

| Quinazoline-azole hybrids | MCF-7 (Breast), A549 (Lung) | Some compounds were more potent than cisplatin. nih.gov |

| Quinazoline-4-tetrahydoquinoline derivative (Compound 22) | Four human cancer cell lines | IC50 ranging from 0.4 to 2.7 nM. nih.gov |

Enzyme-Targeted Approaches (e.g., Receptor Tyrosine Kinase Inhibition)

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is by inhibiting protein kinases, particularly receptor tyrosine kinases (RTKs). mdpi.commdpi.com Overexpression of RTKs like the epidermal growth factor receptor (EGFR) is common in various cancers. mdpi.comnih.gov Quinazoline derivatives, such as the 4-anilinoquinazolines, can act as small molecule tyrosine kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity. mdpi.com

Several quinazoline-based drugs, including gefitinib (B1684475), erlotinib, and lapatinib, are approved for cancer treatment and function as EGFR inhibitors. mdpi.com Research continues to develop new quinazoline derivatives with improved efficacy and the ability to overcome resistance. For example, some 6,7-disubstituted-4-(arylamino)quinazoline derivatives have shown enhanced potency against EGFR mutants. ekb.eg Additionally, quinazoline derivatives have been designed as dual inhibitors of EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2), another important RTK involved in cancer progression. mdpi.comnih.gov The introduction of specific substituents on the quinazoline core has been shown to be crucial for potent inhibitory activity against these kinases. nih.gov

Investigations into Other Biological Activities of Related Quinazoline Chemotypes

The pharmacological potential of the quinazoline scaffold extends beyond antiviral and anticancer activities. researchgate.net The versatility of this heterocyclic system has led to the exploration of its derivatives for a multitude of other biological effects. mdpi.comekb.eg

Quinazoline derivatives have been reported to possess a broad range of pharmacological properties, including:

Antimicrobial activity : Exhibiting effects against various bacteria and fungi. researchgate.net

Anti-inflammatory and analgesic effects : Demonstrating potential in managing inflammation and pain. researchgate.net

Anticonvulsant and sedative-hypnotic properties : Showing activity in the central nervous system. researchgate.net

Antihypertensive effects : Indicating potential for cardiovascular applications. researchgate.net

Antimalarial and antitubercular activities : Showing promise in treating infectious diseases. researchgate.net

For example, a study on 4-(Benzyloxy)phenol, a related phenolic compound, investigated its antimycobacterial effect and found that it activates p53 expression and promotes the killing of intracellular mycobacteria. nih.gov This highlights the diverse biological pathways that can be modulated by compounds containing related structural motifs. The wide-ranging biological activities of quinazolines underscore their importance as a "privileged structure" in drug discovery, with ongoing research continuing to uncover new therapeutic possibilities. mdpi.comnih.gov

Antifungal Efficacy Evaluations

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Quinazoline derivatives have been investigated for their potential to address this therapeutic need. While direct antifungal data for 4-(Benzyloxy)-5-fluoroquinazoline is not extensively documented in publicly available literature, studies on analogous compounds provide insights into the potential of this chemical class.

For instance, certain quinazolinone derivatives have shown notable activity against various fungal strains. The mechanism of action for some of these compounds is thought to involve the inhibition of critical fungal enzymes or disruption of cell membrane integrity. The introduction of a lipophilic benzyloxy group and an electronegative fluorine atom in this compound could enhance its ability to penetrate fungal cell membranes and interact with molecular targets.

A series of 1,2,4-triazole (B32235) derivatives, another class of known antifungal agents, have been synthesized and evaluated, showing good activity against Candida albicans. This highlights the potential for nitrogen-containing heterocyclic compounds to exhibit antifungal properties. Further research is warranted to specifically screen this compound and its close analogs against a panel of clinically relevant fungal species to determine their spectrum of activity and potency.

Antibacterial Spectrum Characterization

The quinazoline nucleus is a versatile scaffold that has been extensively explored for antibacterial activity. Various derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Studies on structurally related compounds offer a glimpse into the potential antibacterial profile of this compound. For example, a series of 2-(3-(benzyloxy)phenyl)quinazolin-4(3H)-one derivatives were synthesized, and some exhibited significant activity against Escherichia coli and Shigella castellani. Specifically, 2-(3-(benzyloxy)phenyl)-4-(2-(pyrrolidin-1-yl)ethoxy)quinazoline showed an inhibition rate of nearly 100% at a concentration of 50 μg/mL against these bacteria. Another analog, 2-(2-Chlorophenyl)-3-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one, also demonstrated close to 100% inhibition of Escherichia coli and Shigella castellani at the same concentration.

These findings suggest that the benzyloxy moiety, in combination with other substitutions on the quinazoline ring, can contribute to potent antibacterial effects. The fluorine substitution at the 5-position of this compound may further enhance its activity, as fluoroquinolone antibiotics have demonstrated.

Table 1: Antibacterial Activity of Structurally Analogous Quinazoline Derivatives

| Compound | Bacterial Strain | Concentration (μg/mL) | Inhibition Rate (%) |

| 2-(3-(benzyloxy)phenyl)-4-(2-(pyrrolidin-1-yl)ethoxy)quinazoline | Escherichia coli | 50 | ~100 |

| 2-(3-(benzyloxy)phenyl)-4-(2-(pyrrolidin-1-yl)ethoxy)quinazoline | Shigella castellani | 50 | ~100 |

| 2-(2-Chlorophenyl)-3-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one | Escherichia coli | 50 | ~100 |

| 2-(2-Chlorophenyl)-3-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one | Shigella castellani | 50 | ~100 |

Antimalarial Compound Development

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. Quinazoline and quinoline (B57606) derivatives have historically been a rich source of antimalarial agents.

While direct antimalarial screening data for this compound is limited, the evaluation of structurally similar compounds is informative. A study on a series of 4'-fluoro and 4'-chloro analogues of amodiaquine, a 4-aminoquinoline (B48711) antimalarial, identified 4'-Fluoro-N-tert-butylamodiaquine as a promising candidate with potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This underscores the potential contribution of a fluorine substituent to antimalarial efficacy.

Furthermore, a preclinical evaluation of the antifolate QN254, which is a 5-chloro-quinazoline derivative, demonstrated high activity against P. falciparum clinical isolates with varying levels of antifolate resistance. This compound was shown to bind and inhibit both wild-type and mutant forms of the dihydrofolate reductase (DHFR) enzyme. In vivo studies showed that QN254 was remarkably efficacious against Plasmodium berghei in mice.

The combination of a fluoro group at the 5-position and a benzyloxy group at the 4-position in this compound presents an interesting scaffold for future antimalarial drug discovery efforts.

Other Emerging Pharmacological Profiles (e.g., Anticonvulsant, Antituberculosis)

Beyond the aforementioned activities, the versatile quinazoline scaffold has been explored for other therapeutic applications, including anticonvulsant and antituberculosis effects.

Anticonvulsant Activity:

Quinazolinone derivatives have been a focus of research for new anticonvulsant agents. For instance, some 2-((5-(3-(4-fluorophenyl)-4-R2-1,2,4-triazole-3-yl)-thio)-1-(arylethanone) derivatives have shown promising anticonvulsant activity in corazole-induced seizure models in rats. These compounds were found to significantly increase the latent period of seizure onset and reduce the duration of convulsions. While structurally distinct from this compound, these findings highlight the potential of fluorinated heterocyclic compounds in the development of novel anticonvulsants.

Antituberculosis Activity:

Tuberculosis remains a major infectious disease threat, and new drugs are urgently needed. Quinazoline derivatives have emerged as a promising class of compounds with antitubercular activity. Screening of compound libraries has identified several quinazoline derivatives with significant activity against Mycobacterium tuberculosis. For example, a screening of over 4,000 small molecules found that certain fluoroquinolones exhibited excellent anti-TB activity. Although not quinazolines, this again points to the potential utility of the fluoro moiety. More directly, various quinazolinone derivatives have been synthesized and have shown significant minimum inhibitory concentration (MIC) values against M. tuberculosis. The lipophilic nature of the benzyloxy group in this compound could potentially aid in penetrating the lipid-rich cell wall of Mycobacterium tuberculosis.

Table 2: Antitubercular Activity of Selected Compounds

| Compound Class | Bacterial Strain | MIC (μg/mL) |

| Fluoroquinolones (orbifloxacin, prulifloxacin, nadifloxacin) | M. tuberculosis H37Ra | 0.2-0.4 |

| Peptide AK15 | M. tuberculosis H37Ra | 128 |

Molecular Mechanism of Action Mmoa Elucidation for Quinazoline Derivatives

Biochemical and Biophysical Characterization of Target Engagement

Understanding how a compound engages its target at a molecular level is fundamental. For quinazoline-based kinase inhibitors, the primary mechanism often involves competitive inhibition at the ATP-binding site. nih.gov Biochemical assays are employed to determine the inhibitory potency, typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Computational Modeling and Molecular Docking Studies

In silico methods, such as molecular docking, are powerful tools for predicting and analyzing the interaction between a ligand and its target protein. scielo.br These studies are instrumental in the rational design of new inhibitors and for understanding structure-activity relationships (SAR).

For quinazoline (B50416) derivatives targeting EGFR, docking studies consistently place the quinazoline core within the ATP binding pocket, mimicking the binding of the natural ligand. nih.govresearchgate.net The models reveal specific interactions, such as hydrogen bonds between the quinazoline nitrogen atoms and key residues in the hinge region of the kinase domain. The substituents on the quinazoline ring, like the benzyloxy group at position 4 and the fluorine at position 5, are predicted to form additional contacts with the protein, thereby enhancing binding affinity and selectivity.

Similar computational approaches have been applied to understand the anti-TMV activity of quinazoline derivatives. Molecular docking studies have indicated that these compounds can fit into binding pockets on the surface of the TMV coat protein, with binding energies suggesting a strong and stable interaction. researchgate.net These in silico findings correlate well with experimental data, confirming that the TMV coat protein is a viable target for this class of compounds. researchgate.net

Table 2: Illustrative Molecular Docking Results for Related Quinazoline Derivatives

| Compound Type | Target Protein | Key Interacting Residues (Example) | Predicted Interaction Type |

|---|---|---|---|

| Antitumor Quinazoline | EGFR Kinase Domain | Met793, Cys797 | Hydrogen Bonding, Hydrophobic Interaction nih.govresearchgate.net |

| Antiviral Quinazoline | TMV Coat Protein | Ser139, Thr140 | Hydrogen Bonding, van der Waals Forces researchgate.net |

| MAO-B Inhibitor | Monoamine Oxidase B | Tyr435 | Hydrogen Bonding nih.gov |

This table provides examples of interactions observed for related compounds and is not based on direct docking studies of 4-(Benzyloxy)-5-fluoroquinazoline.

Cellular Pathway Analysis and Signaling Modulation

The binding of an inhibitor to its molecular target initiates a cascade of downstream effects by modulating cellular signaling pathways. Pathway analysis helps to connect the molecular mechanism of a drug to its ultimate cellular phenotype, such as apoptosis or cell cycle arrest. nih.govfrontiersin.org

For quinazoline-based EGFR inhibitors, target engagement leads to the blockade of several critical downstream signaling pathways that are essential for tumor growth and survival. oncotarget.com These include:

Ras-Raf-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation.

PI3K-Akt-mTOR Pathway: Blockade of this pathway inhibits cell growth and survival and can induce apoptosis. oncotarget.com

Cellular pathway analysis of cells treated with EGFR inhibitors often reveals downregulation of pathways associated with protein translation (EIF2 and EIF4 signaling) and cell cycle progression. oncotarget.com Consequently, these compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, and trigger programmed cell death (apoptosis). researchgate.netnih.gov The specific cellular response can depend on the cell type and the genetic background of the cancer.

Structure Activity Relationship Sar Studies of 4 Benzyloxy 5 Fluoroquinazoline Analogues

Systematic Modification of the Benzyloxy Group and its Impact on Bioactivity

The benzyloxy group at the C-4 position of the quinazoline (B50416) ring plays a significant role in the biological activity of these compounds, often influencing their binding affinity to target proteins.

The substitution pattern on the benzyl (B1604629) ring of the 4-benzyloxy moiety can significantly modulate the biological activity of quinazoline derivatives. While specific data on 4-(benzyloxy)-5-fluoroquinazoline is limited, SAR studies on related quinazoline scaffolds provide valuable insights. For instance, in a series of 4-anilinoquinazolines, which also feature a substituent at the C-4 position, the nature and position of substituents on the phenyl ring were found to be critical for activity. It has been observed that the introduction of a 4-benzyloxy aniline (B41778) moiety can lead to potent inhibitory activity. ugr.es

In the context of other quinazoline derivatives, the introduction of substituents on the benzyl ring has been shown to be a viable strategy for enhancing potency. For example, a study on quinazoline-based PI3K inhibitors demonstrated that modifications to a related phenyl group could enhance potency through interactions with specific amino acid residues in the target's binding pocket. sci-hub.se Another study on 2,4-diaminoquinazoline derivatives showed that while smaller atoms like fluorine on an aniline ring at the 4-position were well-tolerated, larger substituents like methyl or chloro groups were detrimental to activity. sci-hub.se

The following table summarizes the impact of benzyl ring substituents on the bioactivity of related quinazoline analogues.

| Compound Series | Benzyl/Phenyl Ring Substituent | Impact on Bioactivity |

| 4-Anilinoquinazolines | 4-Benzyloxy | Potent ErbB-2 inhibitory activity ugr.es |

| 4-Anilinoquinazolines | 3-Chloro, 4-Fluoro | Potent EGFR inhibition ugr.es |

| 2,4-Diaminoquinazolines | 4'-Methyl or 4'-Chloro on aniline | Detrimental to activity sci-hub.se |

| 2,4-Diaminoquinazolines | 4'-Fluoro on aniline | Well-tolerated, similar potency sci-hub.se |

The ether linkage connecting the benzyl group to the C-4 position of the quinazoline ring is a key structural feature. Modifications to this linkage can provide insights into the spatial and electronic requirements for optimal biological activity. Research on quinazoline PI3K inhibitors has shown that an ether linkage at the 8-position allows for derivatization into the solvent-exposed region, which can be crucial for accommodating additional functionalities without compromising potency. sci-hub.se

Exploration of the Fluoro Substituent's Role at C-5

The fluorine atom at the C-5 position of the quinazoline ring is a critical determinant of the compound's biological profile, influencing both its potency and pharmacokinetic properties.

The introduction of a fluorine atom at the C-5 position can significantly enhance the biological activity of quinazoline derivatives. In a study of quinazoline-based PI3K/HDAC dual inhibitors, the presence of a fluorine atom led to a notable increase in potency, which was attributed to a hydrogen bonding interaction with a key lysine (B10760008) residue in the enzyme's active site. sci-hub.se

While direct comparative studies of different halogens at the C-5 position of 4-(benzyloxy)quinazoline are scarce, research on other positions of the quinazoline ring provides some context. For instance, in a series of N-[2-(phenyl)ethyl]-6-fluoro-4-quinazolinamines, a bromo-substituent on the phenyl ring resulted in high potency. vub.be The choice of halogen can influence factors such as lipophilicity, electronic effects, and the potential for halogen bonding, all of which can impact drug-target interactions.

The quinazoline ring system is an aromatic and therefore planar structure. The substituent at the C-4 position, in this case, the benzyloxy group, is positioned perpendicular to this plane. The stereochemistry of substituents on the benzyloxy group can be a critical factor in determining biological activity. Although specific stereochemical studies on this compound are not widely reported, research on analogous compounds underscores the importance of stereoisomerism. For example, in a series of prolinamide-substituted quinazolines, the absolute configuration of a chiral center did not appear to be crucial for potency. ugr.es However, in other systems, the stereochemical orientation of a substituent can dramatically affect its interaction with a target protein.

Modifications to the Quinazoline Ring System (beyond C-4 and C-5)

Modifications to other positions of the quinazoline ring, such as C-2, C-6, C-7, and C-8, can further refine the biological activity of this compound analogues.

SAR studies on various quinazoline derivatives have shown that substitutions at these positions are well-tolerated and can lead to enhanced potency and selectivity. For example, the introduction of small lipophilic substituents at the C-2 and C-4 positions of indole-amino-quinazolines led to increased antiproliferative activity. nih.gov In another study, the introduction of an ether linkage at the C-8 position of a quinazoline scaffold was a successful strategy for developing dual PI3K/HDAC inhibitors. sci-hub.se Furthermore, modifications at the C-6 and C-7 positions have been extensively explored in the development of EGFR kinase inhibitors, with various substituents leading to potent compounds. mdpi.com

The following table provides examples of how modifications at different positions of the quinazoline ring have impacted the bioactivity of related compounds.

| Position of Modification | Type of Modification | Observed Impact on Bioactivity |

| C-2 | Small lipophilic substituents | Increased antiproliferative activity nih.gov |

| C-6, C-7 | Various substituents | Potent EGFR kinase inhibitors mdpi.com |

| C-8 | Ether linkage for further derivatization | Development of dual-action inhibitors sci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques crucial in modern drug discovery for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov These methods establish a mathematical or geometrical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models translate the physicochemical properties of molecules, known as molecular descriptors, into a predictive mathematical equation for biological activity. u-strasbg.fr For quinazoline analogues, numerous QSAR studies have been conducted to understand the structural requirements for their inhibitory activity, primarily against EGFR kinase.

In a typical 2D-QSAR study involving 31 quinazoline derivatives active against human lung cancer, researchers developed models using multiple linear regression (MLR). scribd.commdpi.com The goal was to correlate descriptors with the inhibitory concentration (pIC50). The resulting model demonstrated strong predictive power, as indicated by its statistical validation metrics. scribd.commdpi.com Such models are validated internally and externally to ensure their robustness and predictive capacity for new, untested compounds. scribd.commdpi.com

Key findings from these types of studies on quinazoline analogues often highlight that modifications at specific positions of the quinazoline ring, such as introducing electronegative substituents, can foster optimal polar and hydrophobic interactions within the ATP-binding site of a target like EGFR, thereby enhancing inhibitory activity. scribd.commdpi.com

More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the spatial arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.) around the compounds. A study on 64 quinazoline analogues targeting EGFR yielded statistically significant CoMFA and CoMSIA models. The models are represented by contour maps that visualize regions where specific properties would increase or decrease biological activity, guiding further structural modifications.

Table 1: Statistical Validation of a 2D-QSAR Model for Quinazoline Analogues scribd.commdpi.com This table presents the statistical results from a Multiple Linear Regression (MLR) model developed for a series of 31 quinazoline derivatives.

| Parameter | Value | Description |

|---|---|---|

| R² | 0.745 | The coefficient of determination, indicating the proportion of variance in the biological activity that is predictable from the descriptors. |

| R²_adj | 0.723 | The adjusted R², which accounts for the number of descriptors in the model. |

| Q²_cv | 0.669 | The cross-validated R², a measure of the model's internal predictive ability. |

| R²_test | 0.941 | The predictive R² for the external test set, indicating the model's ability to predict the activity of new compounds. |

Table 2: Statistical Results of a 3D-QSAR (CoMFA) Model for Quinazoline Analogues This table shows the statistical validation for a CoMFA model based on 64 quinazoline derivatives targeting EGFR.

| Parameter | Value | Description |

|---|---|---|

| q² | 0.608 | The cross-validated correlation coefficient from a leave-one-out (LOO) analysis, indicating good internal predictability. |

| ONC | 8 | The optimal number of components used to derive the final model without overfitting. |

| r²_ncv | 0.979 | The non-cross-validated correlation coefficient, showing the model's fit to the training set data. |

| F-value | 257.401 | The F-test value, indicating the statistical significance of the model. |

| SEE | 0.1126 | The standard error of the estimate, a measure of the model's precision. |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For quinazoline-based inhibitors, ligand-based pharmacophore models have been developed from a set of known active compounds. One such model for EGFR inhibitors identified a pharmacophore consisting of one hydrophobic group, three aromatic groups, two hydrogen bond acceptors, and one hydrogen bond donor. For a related target, VEGFR2, a different model was generated comprising one hydrophobic group, one aromatic group, one hydrogen bond acceptor, and one hydrogen bond donor.

These models are validated by their ability to distinguish known active compounds from a large database of inactive "decoy" molecules. A validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the essential features, potentially identifying new and diverse chemical scaffolds for development.

Future Directions and Advanced Research Trajectories

Rational Design of Next-Generation 4-(Benzyloxy)-5-fluoroquinazoline Analogues

The rational design of new analogues of this compound is a critical area of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the quinazoline (B50416) core, the benzyloxy group, and the fluorine substituent impact biological activity.

A primary strategy involves the targeted modification of the benzyloxy moiety. Researchers are exploring the introduction of various substituents on the phenyl ring of the benzyloxy group to probe interactions with specific pockets of target proteins. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially influencing binding affinity and metabolic stability. Furthermore, the synthesis of derivatives with heterocyclic rings in place of the phenyl group could open up new avenues for interaction with biological targets. nih.gov

Computational modeling and molecular docking studies are indispensable tools in the rational design process. By simulating the binding of virtual libraries of this compound analogues to the active sites of target enzymes, such as kinases, researchers can prioritize the synthesis of compounds with the highest predicted affinity. mdpi.com This in silico approach significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming high-throughput screening.

Another key aspect of rational design is the exploration of the "chemical space" around the 5-fluoro position. While the fluorine atom is often introduced to improve metabolic stability and binding affinity, its replacement with other small, electronegative groups could lead to novel pharmacological profiles. The synthesis and evaluation of analogues with substituents such as chloro, cyano, or trifluoromethyl at the 5-position will be crucial in defining the limits of SAR at this position.

Table 1: Key Areas for Rational Design of this compound Analogues

| Design Strategy | Rationale | Potential Outcomes |

| Modification of the Benzyloxy Group | To explore new binding interactions and modulate electronic properties. | Enhanced potency, improved selectivity, novel mechanisms of action. |

| Computational Modeling | To predict binding affinities and guide synthetic efforts. | Accelerated discovery of lead compounds, reduced development costs. |

| Exploration of the 5-Position | To understand the role of the fluorine substituent and explore alternatives. | Improved metabolic stability, altered pharmacological profiles. |

| Introduction of Novel Heterocycles | To expand the chemical space and identify new pharmacophores. | Discovery of compounds with unique biological activities. |

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of novel this compound analogues with increased complexity necessitates the development of more advanced and efficient synthetic methodologies. While classical methods for quinazoline synthesis, such as the condensation of anthranilamides with various reagents, remain relevant, there is a growing need for more versatile and robust approaches. researchgate.net

One promising area is the use of transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allow for the late-stage functionalization of the quinazoline core, enabling the rapid generation of diverse libraries of compounds. For example, a pre-functionalized 4-chloro-5-fluoroquinazoline (B97044) could be coupled with a wide range of boronic acids or amines to introduce novel substituents at the 4-position.

Furthermore, the development of novel methods for the construction of the quinazoline ring itself is an active area of research. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including quinazolines. researchgate.net The application of flow chemistry techniques could also offer significant advantages in terms of scalability, safety, and reproducibility for the synthesis of this compound and its derivatives.

The synthesis of isotopically labeled analogues of this compound is another important consideration for future research. These labeled compounds are invaluable tools for in vitro and in vivo studies, allowing for the elucidation of metabolic pathways and the quantification of drug distribution in biological systems.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound and its analogues, the integration of "omics" technologies is paramount. nih.govnih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes induced by these compounds within a biological system. nih.gov

Transcriptomics, for instance, can reveal changes in gene expression patterns in response to treatment with a this compound derivative. This information can help to identify the signaling pathways that are modulated by the compound and provide clues about its mechanism of action. nih.gov Proteomics can be used to identify the direct protein targets of the compound, as well as downstream changes in protein expression and post-translational modifications.

Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic fate of this compound and its impact on cellular metabolism. By analyzing changes in the levels of endogenous metabolites, researchers can identify metabolic pathways that are perturbed by the compound, which may be relevant to its therapeutic effects or potential toxicities.

The integration of these different omics datasets, often referred to as systems biology, can provide a more holistic understanding of the compound's mechanism of action. nih.govnih.gov This comprehensive view is essential for the rational design of next-generation analogues with improved efficacy and reduced off-target effects.

Identification of Novel Therapeutic Niches and Target Validation

While quinazoline derivatives are well-established as kinase inhibitors for the treatment of cancer, there is significant potential for this compound and its analogues to be repurposed for other therapeutic indications. researchgate.net The identification of novel therapeutic niches and the validation of new molecular targets are key areas for future research.

For example, the quinazoline scaffold has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net High-throughput screening of this compound derivatives against a diverse panel of biological targets could uncover unexpected activities and open up new therapeutic avenues.

Once a potential new target is identified, rigorous target validation is essential. This process involves using a combination of genetic and pharmacological approaches to confirm that modulation of the target is responsible for the observed therapeutic effect. For instance, gene knockdown or knockout experiments can be used to mimic the effect of a pharmacological inhibitor, while the use of structurally distinct inhibitors can help to rule out off-target effects.

The development of chemical probes based on the this compound scaffold will also be crucial for target identification and validation. These probes, which can be equipped with a reactive group or a reporter tag, can be used to covalently label and identify the protein targets of the compound in a cellular context.

常见问题

Q. What are the established synthetic pathways for 4-(Benzyloxy)-5-fluoroquinazoline, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinazoline core. A common approach starts with introducing the benzyloxy group via nucleophilic aromatic substitution or Mitsunobu reaction, followed by fluorination at the 5-position using agents like Selectfluor® or DAST. Key intermediates include 5-fluoroquinazolin-4-ol and its benzyl-protected derivative. Reaction conditions (e.g., temperature, catalyst) must be optimized to prevent over-fluorination .

Q. What analytical techniques are most effective for purity assessment of this compound?

Methodological Answer: Combine HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to quantify main product (>95% purity). Confirm structure via ¹H/¹³C NMR (DMSO-d₆) with emphasis on benzyloxy proton splitting patterns (δ 4.9-5.2 ppm) and ¹⁹F NMR for fluorinated position (δ -110 to -120 ppm). Mass spectrometry (ESI+) should show [M+H]+ with accurate mass within 5 ppm error .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystalline purity?

Methodological Answer: Test mixed solvents like ethyl acetate/hexane (3:7 v/v) or dichloromethane/pentane through gradual cooling from reflux. For polar impurities, use methanol/water (8:2) with slow evaporation. Characterize crystals via XRPD to confirm polymorphism absence. Optimal systems yield >99% purity with defined melting points (mp 180-185°C) .

Q. How should researchers design stability studies for this compound under various storage conditions?

Methodological Answer: Conduct accelerated stability testing in three environments: 1) Dry powder at -20°C under argon, 2) 1 mM DMSO solution at 4°C, 3) Aqueous buffer (pH 7.4) at 25°C. Analyze samples weekly for 4 weeks using HPLC to detect hydrolysis products (e.g., free benzyl alcohol) and quantify parent compound degradation. Store long-term in amber vials with desiccant to prevent photolysis and moisture uptake .

Q. What safety protocols are critical when handling fluorinated intermediates during scale-up synthesis?

Methodological Answer: Implement HF scavengers (CaCO₃ beds) in fluorination reactors. Use perfluoropolymer-lined equipment to prevent corrosion. Monitor airborne fluoride levels with ion-selective electrodes (<0.1 ppm TWA). Establish emergency showers and calcium gluconate gel stations. Perform all reactions in certified fume hoods with negative pressure containment .

Advanced Research Questions

Q. How can researchers employ computational chemistry to predict regioselectivity in fluorination reactions of quinazoline derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model transition states to predict fluorination sites. Analyze frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic centers. Compare calculated activation energies for different positional isomers, validated through ¹⁹F NMR kinetic studies. This approach helps rationalize experimental outcomes when unexpected fluorination patterns occur .

Q. What strategies mitigate decomposition during Buchwald-Hartwig amination when introducing substituents to the quinazoline core?

Methodological Answer: Use Pd-XPhos/G3 precatalysts with lower reaction temperatures (80-100°C) to prevent thermal degradation. Employ degassed solvents and strict oxygen-free conditions. Add molecular sieves to sequester moisture, and monitor reaction progress via LC-MS every 2 hours. If decomposition persists, substitute aryl halides with more reactive triflates or explore Chan-Lam coupling as alternatives .

Q. What mechanistic insights can be gained from studying the compound's interaction with cytochrome P450 enzymes using stopped-flow spectroscopy?

Methodological Answer: Monitor spectral shifts (400-450 nm) during enzyme-substrate binding to determine association/dissociation rates. Use CO displacement assays to assess heme coordination. Compare kinetic parameters (kcat, Km) with fluorogenic substrates to identify competitive inhibition. Pair with molecular docking studies (PDB 1OG5) to correlate activity with substituent positioning in the active site .

Q. How can isotope-labeling (¹³C/²H) aid in elucidating metabolic pathways of this compound in hepatic microsomes?

Methodological Answer: Synthesize ¹³C-labeled analogs at the benzyloxy methyl group for tracking demethylation via LC-HRMS. Use deuterium labeling at fluorinated positions to study defluorination kinetics. Combine with MS/MS fragmentation patterns to identify phase I/II metabolites. Compare isotopic enrichment ratios between parent drug and metabolites using stable isotope tracer techniques .

Q. What in silico approaches predict off-target binding of this compound to kinase domains, and how can this guide lead optimization?

Methodological Answer: Perform ensemble docking against kinome-wide crystal structures (KLIFS database) using Glide XP mode. Calculate binding free energies (MM-GBSA) for top hits. Validate predictions with thermal shift assays (TSA) measuring ΔTm values. Prioritize structural modifications (e.g., substituting benzyloxy with pyridylmethoxy) that reduce off-target affinity while maintaining potency .

Notes

- References are cited using evidence IDs (e.g., ) corresponding to the provided materials.

- Methodological focus ensures actionable guidance for experimental design and data analysis.

- Advanced questions emphasize mechanistic studies, computational modeling, and metabolic profiling.

- Safety and stability protocols are derived from chemical handling guidelines in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。